molecular formula C14H24N2OS B2861855 1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane CAS No. 2379996-63-9

1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2861855
CAS No.: 2379996-63-9
M. Wt: 268.42
InChI Key: AWIQWECKPBSYBY-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane is a complex organic compound characterized by a cyclopropyl group attached to a diazepane ring, which is further substituted with a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane typically involves the coupling of cyclopropyl carboxylic acid derivatives with diazepane and thian-4-yl groups. One common method involves the use of conventional acid-amine coupling reactions. For instance, cyclopropyl carboxylic acid can be reacted with a diazepane derivative in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropanecarbonyl-4-(thian-4-yl)-1,4-diazepane is unique due to its specific substitution pattern and the presence of the thian-4-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c17-14(12-2-3-12)16-7-1-6-15(8-9-16)13-4-10-18-11-5-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIQWECKPBSYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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